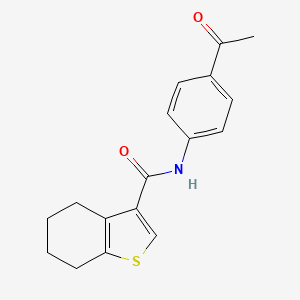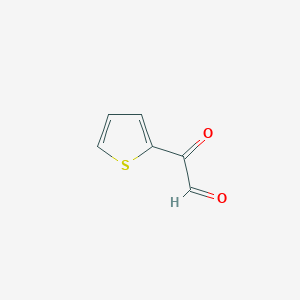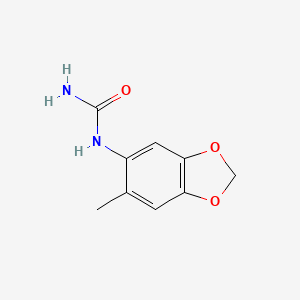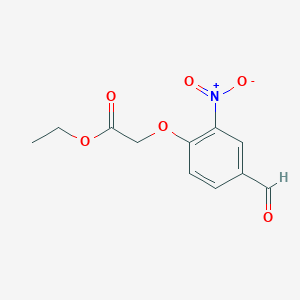
4-(トリフルオロメチル)キノリン-2-アミン
概要
説明
4-(Trifluoromethyl)quinolin-2-amine is a chemical compound with the molecular formula C10H7F3N2. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the quinoline ring, specifically at the 4-position, and an amine group (-NH2) at the 2-position.
科学的研究の応用
作用機序
Target of Action
The primary target of 4-(Trifluoromethyl)quinolin-2-amine is the microtubule network within cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
4-(Trifluoromethyl)quinolin-2-amine interacts with its target by inhibiting microtubule polymerization . This interaction disrupts the normal function of the microtubules, leading to changes in cell structure and function . The compound’s mode of action is similar to that of colchicine, a well-known microtubule inhibitor .
Biochemical Pathways
The disruption of microtubule polymerization affects several biochemical pathways. Most notably, it interferes with the normal process of cell division . This can lead to cell cycle arrest at the G2/M phase and induce apoptosis, or programmed cell death .
Result of Action
The molecular and cellular effects of 4-(Trifluoromethyl)quinolin-2-amine’s action include disruption of the microtubule network, cell cycle arrest, and induction of apoptosis . These effects contribute to the compound’s potent anti-proliferative activity against various cell lines, including PC3, K562, and HeLa .
生化学分析
Biochemical Properties
4-(Trifluoromethyl)quinolin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, studies have shown that derivatives of 4-(Trifluoromethyl)quinolin-2-amine can act as potent inhibitors of microtubule polymerization, a process essential for cell division and proliferation . This interaction is mediated through binding to the colchicine binding site on tubulin, thereby disrupting the microtubule network and inhibiting cell division .
Cellular Effects
The effects of 4-(Trifluoromethyl)quinolin-2-amine on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by disrupting the microtubule network and arresting the cell cycle at the G2/M phase . Additionally, 4-(Trifluoromethyl)quinolin-2-amine influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby exerting its cytotoxic effects on cancer cells .
Molecular Mechanism
At the molecular level, 4-(Trifluoromethyl)quinolin-2-amine exerts its effects through several mechanisms. It binds to the colchicine binding site on tubulin, inhibiting microtubule polymerization and disrupting the microtubule network . This disruption leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Additionally, 4-(Trifluoromethyl)quinolin-2-amine has been shown to interact with other biomolecules, such as enzymes involved in cell cycle regulation, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
The effects of 4-(Trifluoromethyl)quinolin-2-amine in laboratory settings have been studied over various time points. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that 4-(Trifluoromethyl)quinolin-2-amine maintains its cytotoxic effects on cancer cells, with sustained disruption of the microtubule network and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of 4-(Trifluoromethyl)quinolin-2-amine vary with different dosages. At lower doses, this compound exhibits potent antitumor activity with minimal toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage of 4-(Trifluoromethyl)quinolin-2-amine to achieve maximal therapeutic efficacy with minimal adverse effects.
Metabolic Pathways
4-(Trifluoromethyl)quinolin-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism . For instance, this compound has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further influence the biological activity of 4-(Trifluoromethyl)quinolin-2-amine, contributing to its overall pharmacological profile.
Transport and Distribution
The transport and distribution of 4-(Trifluoromethyl)quinolin-2-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . Additionally, the distribution of 4-(Trifluoromethyl)quinolin-2-amine within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 4-(Trifluoromethyl)quinolin-2-amine plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with microtubules and other biomolecules . The targeting of 4-(Trifluoromethyl)quinolin-2-amine to specific subcellular compartments is mediated by post-translational modifications and targeting signals that direct its localization .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)quinolin-2-amine typically involves the cyclocondensation of 2-trifluoromethylaniline with appropriate reagents. One common method includes the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of green solvents and catalysts is often prioritized to minimize the environmental impact .
化学反応の分析
Types of Reactions: 4-(Trifluoromethyl)quinolin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: The trifluoromethyl and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties .
類似化合物との比較
2-(Trifluoromethyl)quinolin-4-amine: This compound shares a similar structure but with the trifluoromethyl and amine groups at different positions.
4-Fluoroquinolones: These compounds are structurally related and are known for their antibacterial properties.
Uniqueness: 4-(Trifluoromethyl)quinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases and its potential as a building block for various applications make it a valuable compound in scientific research .
特性
IUPAC Name |
4-(trifluoromethyl)quinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-5-9(14)15-8-4-2-1-3-6(7)8/h1-5H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRQZWDGGRFKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456192 | |
| Record name | 4-(trifluoromethyl)quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211449-19-3 | |
| Record name | 4-(trifluoromethyl)quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B1312117.png)




![N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide](/img/structure/B1312133.png)

![5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)
![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)

![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)



